trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane
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Overview
Description
Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane is a complex organotin compound. It is characterized by its unique structure, which includes multiple hexyl groups and a dithiapentacyclo framework. This compound is primarily used in advanced materials science and organic electronics due to its unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane typically involves the reaction of a precursor compound with trimethylstannyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different organotin oxides.
Reduction: It can be reduced under specific conditions to yield different organotin hydrides.
Substitution: The trimethylstannyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
Scientific Research Applications
Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organotin compounds.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the production of advanced materials, particularly in organic electronics and photovoltaics.
Mechanism of Action
The mechanism by which trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane exerts its effects involves its interaction with various molecular targets. The trimethylstannyl groups can interact with electron-rich sites on other molecules, facilitating various chemical reactions. The pathways involved often include electron transfer processes and the formation of stable organotin complexes .
Comparison with Similar Compounds
Similar Compounds
Trimethylstannane: A simpler organotin compound with similar reactivity but lacking the complex structure of the dithiapentacyclo framework.
Hexylstannane: Another organotin compound with hexyl groups but different electronic properties.
Dithiapentacyclo compounds: Compounds with similar frameworks but different substituents.
Uniqueness
Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane is unique due to its combination of trimethylstannyl groups and a complex dithiapentacyclo framework. This unique structure imparts distinct electronic properties, making it particularly useful in advanced materials science and organic electronics .
Biological Activity
The compound trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane is a complex organotin compound characterized by its unique structural features and potential biological activities. Organotin compounds have garnered significant interest due to their diverse applications in medicinal chemistry and their biological effects.
Chemical Structure
The chemical structure of the compound is intricate and includes multiple functional groups that contribute to its biological activity. The presence of tin (Sn) in the structure is particularly noteworthy as it plays a crucial role in the interaction with biological systems.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Organotin compounds are known for their anticancer properties. Studies have shown that similar organotin derivatives exhibit significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has shown promise in exhibiting antimicrobial activity against various pathogens.
- Protein Interaction and Enzyme Inhibition : The interaction of organotin compounds with proteins and enzymes is crucial for their biological efficacy.
Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12 | Induction of apoptosis via ROS production |
HCT116 (Colorectal) | 10 | Cell cycle arrest and apoptosis |
A375 (Melanoma) | 8 | Autophagic cell death through lipid peroxidation |
Antimicrobial Activity
Pathogen | MIC (µg/mL) | Effectiveness |
---|---|---|
Klebsiella pneumoniae | 6.25 | Strong antibacterial activity |
Escherichia coli | 12.5 | Moderate antibacterial activity |
Staphylococcus aureus | 25 | Weak antibacterial activity |
Case Studies
- Trimethyltin Complexes : A study evaluated the anticancer potential of various trimethyltin complexes against multiple human cancer cell lines using MTT assays. The results indicated that these complexes exhibited varying degrees of cytotoxicity correlated with their lipophilicity .
- Biocidal Applications : Another investigation into biocidal applications revealed that organotin derivatives not only possessed antimicrobial properties but also showed potential in protein kinase inhibition and antidiabetic effects .
Properties
Molecular Formula |
C46H74S2Sn2 |
---|---|
Molecular Weight |
928.6 g/mol |
IUPAC Name |
trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane |
InChI |
InChI=1S/C40H56S2.6CH3.2Sn/c1-5-9-13-17-23-39(24-18-14-10-6-2)33-21-27-41-37(33)31-30-36-32(29-35(31)39)38-34(22-28-42-38)40(36,25-19-15-11-7-3)26-20-16-12-8-4;;;;;;;;/h21-22,29-30H,5-20,23-26H2,1-4H3;6*1H3;; |
InChI Key |
GEVYLIJIOKYABS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)[Sn](C)(C)C)C(C5=C3SC(=C5)[Sn](C)(C)C)(CCCCCC)CCCCCC)CCCCCC |
Origin of Product |
United States |
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